(2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile
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Overview
Description
(2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile is a complex organic compound characterized by its unique structure, which includes an amino group, a dimethylamino phenyl group, and a butenedinitrile moiety
Preparation Methods
The synthesis of (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base, followed by the addition of an amine to form the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
(2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
(2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
When compared to similar compounds, (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile stands out due to its unique structural features and versatile reactivity. Similar compounds include:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with different applications and properties.
Tramadol: A synthetic opioid with a different mechanism of action and therapeutic use.
Properties
IUPAC Name |
(Z)-2-amino-3-[[4-(dimethylamino)phenyl]methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-18(2)11-5-3-10(4-6-11)9-17-13(8-15)12(16)7-14/h3-6,9H,16H2,1-2H3/b13-12-,17-9? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBXVINHXQCKKI-KXBPZSEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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